molecular formula C7H14N2O B6222672 2-cyclopropyl-N'-hydroxy-2-methylpropanimidamide CAS No. 2758013-17-9

2-cyclopropyl-N'-hydroxy-2-methylpropanimidamide

Cat. No.: B6222672
CAS No.: 2758013-17-9
M. Wt: 142.2
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Description

2-cyclopropyl-N’-hydroxy-2-methylpropanimidamide is a chemical compound with the molecular formula C7H14N2O and a molecular weight of 142.1989 . This compound is known for its unique structure, which includes a cyclopropyl group and a hydroxyimino functional group. It has various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyclopropyl-N’-hydroxy-2-methylpropanimidamide typically involves the reaction of cyclopropylamine with 2-methylpropanimidoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the imidoyl chloride. The resulting intermediate is then treated with hydroxylamine to form the final product.

Industrial Production Methods

Industrial production of 2-cyclopropyl-N’-hydroxy-2-methylpropanimidamide follows similar synthetic routes but is scaled up to accommodate larger quantities. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-cyclopropyl-N’-hydroxy-2-methylpropanimidamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.

    Reduction: Reduction reactions can convert the hydroxyimino group to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxyimino group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines, thiols, or alcohols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of oximes or nitriles.

    Reduction: Formation of amines.

    Substitution: Formation of substituted imidamides.

Scientific Research Applications

2-cyclopropyl-N’-hydroxy-2-methylpropanimidamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-cyclopropyl-N’-hydroxy-2-methylpropanimidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyimino group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. Additionally, the cyclopropyl group may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 2-cyclopropyl-N’-hydroxy-2-methylpropanamide
  • 2-cyclopropyl-N’-hydroxy-2-ethylpropanimidamide
  • 2-cyclopropyl-N’-hydroxy-2-methylbutanimidamide

Uniqueness

2-cyclopropyl-N’-hydroxy-2-methylpropanimidamide is unique due to its specific combination of a cyclopropyl group and a hydroxyimino functional group. This combination imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

CAS No.

2758013-17-9

Molecular Formula

C7H14N2O

Molecular Weight

142.2

Purity

95

Origin of Product

United States

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